molecular formula C20H24O8 B12383196 C-2'-decoumaroyl-aloeresin G

C-2'-decoumaroyl-aloeresin G

Cat. No.: B12383196
M. Wt: 392.4 g/mol
InChI Key: MLEBNHHZBNKVMI-VBCQJRRHSA-N
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Chemical Reactions Analysis

C-2’-decoumaroyl-aloeresin G, like other chromones, can undergo various chemical reactions. These include:

Scientific Research Applications

Mechanism of Action

The mechanism of action of C-2’-decoumaroyl-aloeresin G involves its interaction with specific molecular targets. For instance, its inhibitory activity against BACE1 (beta-secretase) involves binding to the enzyme and preventing it from cleaving its substrate, thereby reducing the production of amyloid-beta peptides . This interaction is crucial for its potential therapeutic effects in Alzheimer’s disease.

Comparison with Similar Compounds

C-2’-decoumaroyl-aloeresin G is unique due to its specific substitution pattern on the chromone backbone. Similar compounds include:

    Aloeresin D: Another chromone glycoside isolated from Aloe species.

    Aloesinol: A chromone derivative with different substitution patterns.

    Aloesin: A chromone compound with distinct biological activities. These compounds share a similar chromone backbone but differ in their substitution patterns and biological activities, highlighting the uniqueness of C-2’-decoumaroyl-aloeresin G.

Properties

Molecular Formula

C20H24O8

Molecular Weight

392.4 g/mol

IUPAC Name

7-methoxy-5-methyl-2-[(E)-prop-1-enyl]-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

InChI

InChI=1S/C20H24O8/c1-4-5-10-7-11(22)14-9(2)6-12(26-3)15(19(14)27-10)20-18(25)17(24)16(23)13(8-21)28-20/h4-7,13,16-18,20-21,23-25H,8H2,1-3H3/b5-4+/t13-,16-,17+,18-,20+/m1/s1

InChI Key

MLEBNHHZBNKVMI-VBCQJRRHSA-N

Isomeric SMILES

C/C=C/C1=CC(=O)C2=C(O1)C(=C(C=C2C)OC)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CC=CC1=CC(=O)C2=C(O1)C(=C(C=C2C)OC)C3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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